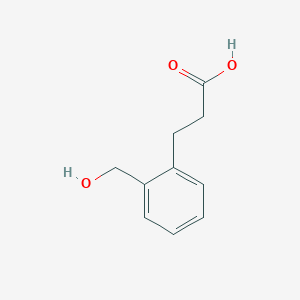

(2-(Hydroxymethyl)phenyl)propanoic acid

Description

Contextual Significance and Research Gaps

The significance of (2-(Hydroxymethyl)phenyl)propanoic acid in academic research is largely predicated on the well-established importance of the broader class of phenylpropanoic acid derivatives. These compounds are core structures in many pharmaceutically active molecules. humanjournals.com However, a significant research gap exists specifically for the this compound isomer. A survey of scientific literature reveals a notable scarcity of studies dedicated exclusively to its synthesis, characterization, and biological evaluation. This contrasts with the considerable research interest in its para-isomer, 2-(4-(hydroxymethyl)phenyl)propanoic acid, which is recognized as a metabolite and impurity of the non-steroidal anti-inflammatory drug (NSAID) Loxoprofen. cymitquimica.compharmaffiliates.com The lack of focused research on the ortho-isomer represents a missed opportunity to explore potentially unique chemical properties and biological activities conferred by the adjacent positioning of the hydroxymethyl and propanoic acid substituents.

Historical Perspectives in Chemical Research Pertaining to Analogous Structures

The historical context of this compound is best understood through the lens of its analogous structures, particularly the 2-arylpropanoic acids, a class of compounds that revolutionized the management of pain and inflammation. humanjournals.com The journey began with the use of salicylate-containing willow bark in ancient times for pain and fever relief. galtrx.com The chemical synthesis of salicylic (B10762653) acid in 1860 and its subsequent modification to acetylsalicylic acid (aspirin) in 1897 laid the groundwork for the development of synthetic anti-inflammatory agents. galtrx.com

The mid-20th century saw a concerted effort to discover aspirin (B1665792) alternatives with improved gastrointestinal tolerance. This research culminated in the 1961 patent for 2-(4-isobutylphenyl)propanoic acid, later known as ibuprofen. pharmaceutical-journal.com The success of ibuprofen, which demonstrated a favorable balance of efficacy and side effects, spurred the development of a host of other "profens," all sharing the 2-arylpropanoic acid scaffold. humanjournals.compharmaceutical-journal.com This historical trajectory underscores the therapeutic potential inherent in the phenylpropanoic acid moiety and provides a strong rationale for investigating novel derivatives like this compound.

Current State of Knowledge and Emerging Research Themes for this compound

While direct data on this compound is sparse, the current understanding of its potential is informed by extensive research on analogous structures. Phenylpropanoic acid derivatives are being actively investigated for a wide range of therapeutic applications beyond their traditional use as anti-inflammatory agents. researchgate.net

Emerging research themes for analogous phenylpropanoic acids, which could be extrapolated to this compound, include:

Dual-Action Agents: There is growing interest in developing compounds that combine the anti-inflammatory properties of the phenylpropanoic acid core with other therapeutic activities. For instance, researchers have synthesized 2-phenylpropionic acid derivatives that exhibit both cyclooxygenase (COX) inhibitory and antibacterial effects. nih.gov

Targeting Metabolic Diseases: Phenylpropanoic acid derivatives are being explored as agonists for G protein-coupled receptors like GPR40 (also known as Free Fatty Acid Receptor 1), which are implicated in type 2 diabetes. nih.gov Agonists of this receptor can stimulate insulin (B600854) secretion in a glucose-dependent manner.

Antimicrobial and Anticancer Applications: The phenylpropanoic acid scaffold is being functionalized to create novel antimicrobial and anticancer agents. researchgate.net Studies on related structures have demonstrated activity against various bacterial and fungal pathogens, as well as cancer cell lines.

These emerging themes suggest that this compound, with its unique ortho-substitution pattern, could serve as a valuable building block for the design of novel therapeutic agents with multifaceted activities. The presence of the hydroxymethyl group offers a site for further chemical modification, potentially leading to compounds with enhanced potency, selectivity, or novel mechanisms of action.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H12O3 |

|---|---|

Molecular Weight |

180.20 g/mol |

IUPAC Name |

3-[2-(hydroxymethyl)phenyl]propanoic acid |

InChI |

InChI=1S/C10H12O3/c11-7-9-4-2-1-3-8(9)5-6-10(12)13/h1-4,11H,5-7H2,(H,12,13) |

InChI Key |

UQWIVJQROLHLPR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)CCC(=O)O)CO |

Origin of Product |

United States |

Synthetic Methodologies and Chemoenzymatic Approaches for 2 Hydroxymethyl Phenyl Propanoic Acid

Classical Organic Synthesis Strategies

The traditional synthesis of (2-(hydroxymethyl)phenyl)propanoic acid can be approached through several well-established organic chemistry routes. These methods, while effective, often involve multiple steps and require careful optimization to achieve desired yields and purity.

Multistep Convergent and Linear Synthesis Pathways

A plausible linear synthesis pathway for this compound can be adapted from methodologies used for similar phenylpropanoic acid derivatives. nih.gov A hypothetical route could commence with 2-methylbenzyl alcohol. The synthesis could proceed as follows:

Chlorination of 2-methylbenzyl alcohol to yield 1-(chloromethyl)-2-methylbenzene.

Cyanation to form (2-methylphenyl)acetonitrile. This step introduces the carbon atom that will become part of the propanoic acid moiety.

α-Methylation of the acetonitrile (B52724) derivative. This can be achieved using a strong base followed by treatment with methyl iodide.

Hydrolysis of the resulting 2-(2-methylphenyl)propanenitrile under acidic or basic conditions to afford 2-(2-methylphenyl)propanoic acid.

Benzylic Bromination of the methyl group on the phenyl ring using a reagent like N-bromosuccinimide (NBS).

Hydrolysis of the resulting 2-(2-(bromomethyl)phenyl)propanoic acid to yield the final product, this compound.

A convergent synthesis approach, on the other hand, involves the preparation of key fragments of the molecule separately, followed by their assembly. For this compound, a convergent strategy could involve the coupling of a pre-formed propanoic acid side-chain with a suitable phenyl precursor.

Retrosynthetic Analysis and Design Considerations

Retrosynthetic analysis is a powerful tool for designing synthetic pathways. For this compound, the primary disconnections would be at the C-C bonds of the propanoic acid side chain and the functional group interconversions on the phenyl ring.

Key retrosynthetic disconnections include:

Functional Group Interconversion (FGI): The carboxylic acid can be traced back to a nitrile or an ester, and the hydroxymethyl group to a methyl group or an aldehyde.

C-C Bond Disconnection: The bond between the α-carbon of the propanoic acid and the phenyl ring can be disconnected, suggesting a coupling reaction (e.g., a Grignard reaction with a suitable electrophile). Another key disconnection is between the α- and β-carbons of the propanoic acid side chain, which could be formed via alkylation of a phenylacetic acid derivative.

Design considerations for the synthesis would include the choice of protecting groups for the hydroxyl and carboxyl functionalities to prevent unwanted side reactions, especially if harsh reagents are used in other steps of the synthesis. The sequence of reactions is also critical to avoid interference between functional groups.

Optimization of Reaction Conditions, Yields, and Stereoselectivity

The efficiency of any synthetic route is highly dependent on the optimization of reaction conditions. Key parameters that are typically optimized include temperature, reaction time, solvent, and the choice of catalyst or reagents. For instance, in the hydrolysis of the nitrile intermediate, the concentration of the acid or base and the reaction temperature can significantly impact the yield and reaction time. orgsyn.org

The following table illustrates potential areas for optimization in a hypothetical synthesis:

Table 1: Optimization of Reaction Conditions| Step | Parameter to Optimize | Desired Outcome |

|---|---|---|

| α-Methylation | Base strength, temperature | High yield of mono-methylated product, minimize di-methylation |

| Benzylic Bromination | Radical initiator, solvent | High selectivity for benzylic position |

| Hydrolysis | Acid/base concentration, temperature | Complete conversion to carboxylic acid, minimal side products |

Stereoselectivity is a crucial consideration if an enantiomerically pure form of this compound is desired. This can be achieved through the use of chiral auxiliaries, asymmetric catalysis, or enzymatic resolution.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. This involves the development of sustainable catalysts and the use of environmentally benign reaction media.

Catalyst Development for Sustainable Production

A key focus of green chemistry is the replacement of stoichiometric reagents with catalytic alternatives. For the synthesis of this compound, this is particularly relevant in the oxidation and reduction steps. For example, the selective oxidation of a 2-methylphenyl precursor to introduce the hydroxymethyl group could be achieved using heterogeneous catalysts.

Recent research on the oxidation of benzyl (B1604629) alcohol derivatives highlights the potential of supported metal catalysts, such as ruthenium on alumina, which can operate under solvent-free conditions using air as the oxidant. mdpi.com The development of non-noble metal catalysts, such as those based on nickel, is also a promising area for reducing costs and environmental impact.

The following table compares different catalytic approaches that could be applied to relevant transformations in the synthesis of this compound:

Table 2: Comparison of Catalytic Systems| Transformation | Conventional Reagent | Green Catalyst | Advantages of Green Catalyst |

|---|---|---|---|

| Oxidation of 2-methyl to hydroxymethyl | Strong oxidizing agents (e.g., KMnO4) | Heterogeneous metal catalyst (e.g., Ru/Al2O3) | Reusability, milder conditions, reduced waste |

| C-C coupling | Stoichiometric organometallics | Palladium-based cross-coupling catalysts | High efficiency, lower catalyst loading |

| Reduction of carboxylic acid | Metal hydrides (e.g., LiAlH4) | Catalytic hydrogenation | Safer reagents, H2 as a clean reductant |

Solvent-Free and Aqueous Reaction Environment Methodologies

The use of organic solvents is a major contributor to the environmental footprint of chemical synthesis. Therefore, developing solvent-free or aqueous-based synthetic methods is a key goal of green chemistry.

For the synthesis of this compound, conducting reactions in water where possible can significantly improve the process's green credentials. For example, certain coupling reactions and hydrolysis steps can be performed in aqueous media. googleapis.com

Solvent-free reactions, where the neat reactants are mixed, often with a solid catalyst, represent another important green methodology. The oxidation of benzyl alcohols has been successfully demonstrated under solvent-free conditions, which not only eliminates solvent waste but can also lead to higher reaction rates and easier product isolation. mdpi.com

The following table provides examples of how green solvent principles could be applied to the synthesis:

Table 3: Green Solvent and Solvent-Free Approaches| Reaction Step | Conventional Solvent | Green Alternative | Rationale |

|---|---|---|---|

| Nitrile Hydrolysis | Toluene, Dioxane | Water | Reduced toxicity and environmental impact |

| Oxidation | Dichloromethane | Solvent-free | Eliminates solvent waste, potential for higher efficiency |

| Coupling Reactions | Tetrahydrofuran (THF) | Water, or biphasic systems | Improved safety and sustainability |

Chemoenzymatic and Biocatalytic Pathways for this compound and Its Derivatives

The synthesis of complex chiral molecules such as this compound and its derivatives is increasingly benefiting from the integration of enzymatic methods with traditional chemical synthesis. These chemoenzymatic and biocatalytic approaches offer significant advantages, including high stereoselectivity, mild reaction conditions, and reduced environmental impact compared to purely chemical routes. Such strategies are particularly valuable in the pharmaceutical industry for producing enantiomerically pure active pharmaceutical ingredients.

This compound is structurally related to the non-steroidal anti-inflammatory drug (NSAID) loxoprofen, which is a prodrug. Loxoprofen is converted in vivo to its active alcohol metabolites, which are derivatives of (hydroxymethyl)phenyl)propanoic acid. drugbank.comresearchgate.net The development of synthetic routes to these compounds often focuses on establishing the correct stereochemistry at the chiral center of the propanoic acid side chain, a challenge well-suited for enzymatic solutions.

Microbial Fermentation and Elucidation of Biosynthetic Routes

While chemoenzymatic methods using isolated enzymes are well-established, the use of whole-cell microbial fermentation for the de novo synthesis of complex arylpropanoic acids like this compound is not yet documented in the literature. Current microbial fermentation processes are highly optimized for producing the basic propionic acid backbone but not for such substituted aromatic structures.

Propionic Acid Fermentation:

Propionic acid is a natural fermentation product of several bacteria, most notably those from the genus Acidipropionibacterium (formerly Propionibacterium). mdpi.com These microorganisms utilize pathways like the Wood-Werkman cycle to convert substrates such as glucose, lactate, or glycerol (B35011) into propionic acid, often alongside acetic acid and succinic acid as byproducts. mdpi.commdpi.com This established fermentation process provides a potential metabolic chassis that could theoretically be engineered to produce more complex derivatives.

Hypothetical Biosynthetic Routes and Metabolic Engineering:

Creating a microbial strain capable of producing this compound would require significant metabolic engineering. There are no known natural biosynthetic pathways for this specific compound. A plausible strategy would involve a precursor-feeding approach or the construction of a complete de novo synthesis pathway in a suitable host organism like E. coli or Saccharomyces cerevisiae.

This could be modeled on existing work for similar compounds. For instance, 2-hydroxyphenylacetic acid has been produced by feeding phenylacetic acid to a mutant strain of Pseudomonas putida. google.com The wild-type strain normally degrades phenylacetic acid, but the mutant was engineered to block the metabolic pathway after the initial ortho-hydroxylation step, causing the desired product to accumulate. google.com

A similar strategy for this compound could involve:

Starting with an engineered host that overproduces a precursor like L-phenylalanine.

Introducing heterologous enzymes to convert the precursor through a series of steps. This would require enzymes capable of:

Side-chain modification to form the propanoic acid group.

Hydroxylation of the aromatic ring at the ortho position.

Reduction of a carboxyl group on the ring to a hydroxymethyl group.

Assembling such a novel pathway would necessitate discovering or engineering enzymes for each specific step and carefully balancing the metabolic flux to avoid the accumulation of toxic intermediates and maximize the final product yield.

| Microorganism / System | Product | Approach / Pathway | Status |

| Acidipropionibacterium sp. | Propionic Acid | Fermentation (Wood-Werkman cycle) | Commercially established for basic propionic acid. mdpi.commdpi.com |

| Pseudomonas putida (mutant) | 2-Hydroxyphenylacetic Acid | Precursor-fed Fermentation (Blocked catabolism) | Demonstrated for a related aromatic acid. google.com |

| Engineered E. coli / Yeast | This compound | De novo synthesis via synthetic pathway | Hypothetical; would require significant metabolic engineering. nih.gov |

Chemical Reactivity and Mechanistic Studies of 2 Hydroxymethyl Phenyl Propanoic Acid

Reaction Pathways and Transformation Mechanisms

The reactivity of (2-(Hydroxymethyl)phenyl)propanoic acid is rich and varied, owing to the interplay between the nucleophilic hydroxyl group and the electrophilic carboxylic acid group. This section explores the key reaction pathways and the underlying mechanisms of these transformations.

Intramolecular Cyclization and Lactonization Reactions

One of the most significant reactions of this compound is its ability to undergo intramolecular cyclization to form a lactone, specifically a six-membered ring known as a delta-lactone. This reaction is a type of intramolecular esterification.

The mechanism of this acid-catalyzed lactonization proceeds through several key steps. Initially, the carbonyl oxygen of the carboxylic acid is protonated by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The proximate hydroxymethyl group then acts as an intramolecular nucleophile, attacking the activated carbonyl carbon. This is followed by a proton transfer from the attacking hydroxyl group to one of the hydroxyls of the tetrahedral intermediate. Finally, a molecule of water is eliminated, and subsequent deprotonation of the carbonyl oxygen yields the stable cyclic ester, or lactone. The formation of a six-membered ring is generally favored due to minimal ring strain.

Esterification and Amidation Reactivity Profiles

In addition to intramolecular reactions, the carboxylic acid functionality of this compound can undergo intermolecular reactions with external nucleophiles.

Esterification: In the presence of an alcohol and an acid catalyst, this compound can be converted to its corresponding ester. This reaction, known as Fischer esterification, is an equilibrium process. masterorganicchemistry.com The reaction mechanism is similar to that of intramolecular lactonization, involving protonation of the carbonyl, nucleophilic attack by the alcohol, and subsequent dehydration. To achieve high yields of the ester, it is common to use a large excess of the alcohol or to remove water as it is formed, thereby shifting the equilibrium towards the product side. masterorganicchemistry.com

Amidation: The carboxylic acid can also react with amines to form amides. This transformation typically requires the activation of the carboxylic acid, as amines are less reactive nucleophiles than alcohols. Common methods for amidation include the use of coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or converting the carboxylic acid to a more reactive derivative, like an acid chloride or an ester, prior to reaction with the amine. The reaction proceeds via a nucleophilic acyl substitution mechanism.

Oxidation and Reduction Pathways of the Hydroxymethyl and Carboxylic Acid Functionalities

The hydroxymethyl and carboxylic acid groups of this compound can be independently or concertedly oxidized or reduced.

Oxidation: The hydroxymethyl group, being a primary benzylic alcohol, can be oxidized to an aldehyde or further to a carboxylic acid using appropriate oxidizing agents. chemistrysteps.comresearchgate.net Mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) would selectively yield the corresponding aldehyde, while stronger oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid would lead to the dicarboxylic acid. chemistrysteps.com The carboxylic acid group is generally resistant to further oxidation under standard conditions.

Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). This would result in the formation of a diol. The hydroxymethyl group is generally unreactive towards these conditions. Selective reduction of the carboxylic acid in the presence of the benzylic alcohol can be challenging and may require protective group strategies.

Reaction Kinetics and Thermodynamic Analysis

Determination of Rate Constants and Activation Energies

The rates of the reactions discussed above are influenced by factors such as temperature, concentration of reactants and catalysts, and the solvent used.

For the intramolecular lactonization , the rate is typically dependent on the concentration of the hydroxy acid and the acid catalyst. The activation energy for the formation of six-membered lactones is influenced by both enthalpic and entropic factors. The pre-organization of the molecule for cyclization due to the ortho substitution can lead to a more favorable entropy of activation compared to intermolecular reactions.

For esterification , the reaction rate is influenced by the steric hindrance around both the carboxylic acid and the alcohol. The activation energy for the esterification of propanoic acid with various alcohols has been studied, and these values can provide an estimate for the reactivity of this compound. For instance, the activation energy for the esterification of propanoic acid with 1-propanol (B7761284) has been reported to be around 11.36 kJ/mol. ceon.rs

Below is an illustrative data table with representative activation energies for similar esterification reactions.

| Reactants | Catalyst | Activation Energy (Ea) (kJ/mol) |

| Propanoic acid and 1-Propanol | Sulfuric Acid | 11.36 ceon.rs |

| Lauric acid and Ethanol | Heteropolyacid | 60 manchester.ac.uk |

| Glycerol (B35011) and p-methoxycinnamic acid | Sulfonic Acid | 87.33 manchester.ac.uk |

| This table presents representative data from similar systems to illustrate the concept, as specific data for this compound is not available. |

Equilibrium Studies and Product Distribution Analysis

The position of equilibrium in the reversible reactions of this compound determines the final product distribution.

In the case of lactonization , the equilibrium between the open-chain hydroxy acid and the cyclic lactone is influenced by the stability of the resulting ring. Six-membered rings are generally thermodynamically stable, suggesting that the equilibrium would favor the lactone form, especially under conditions where water is removed.

For intermolecular esterification , the equilibrium constant (K_eq) is typically close to unity for the reaction between a primary alcohol and a carboxylic acid. This means that to achieve a high yield of the ester, the reaction conditions must be manipulated, for example, by using an excess of one reactant.

The following table provides hypothetical equilibrium constants for the reactions of this compound based on general principles for similar reactions.

| Reaction | K_eq (approximate) | Conditions |

| Intramolecular Lactonization | > 1 | Acid catalyst, removal of water |

| Esterification with Ethanol | ~ 1-4 | Acid catalyst, equimolar reactants |

| Amidation with Ethylamine (with DCC) | >> 1 | DCC as coupling agent, room temperature |

| This table presents hypothetical data based on general chemical principles, as specific experimental data for this compound is not available. |

Catalytic Transformations Involving this compound

Detailed research findings concerning the catalytic behavior of this compound are scarce. The inherent structure of the molecule, featuring a carboxylic acid, a hydroxyl group, and a phenyl ring, suggests potential for various catalytic transformations. For instance, the carboxylic acid and alcohol moieties could participate in esterification reactions, while the aromatic ring could be a substrate for hydrogenation or cross-coupling reactions. However, without specific studies, any discussion remains speculative.

Organocatalysis and Metal-Catalyzed Reactions

There is no specific information available in the reviewed literature regarding the use of this compound in organocatalysis or its transformations via metal-catalyzed reactions. Typically, molecules with similar functional groups might undergo reactions such as:

Lactonization: Intramolecular esterification between the carboxylic acid and the hydroxymethyl group could lead to the formation of a lactone, a cyclic ester. This process can often be catalyzed by acids, bases, or specific metal catalysts. Research on similar structures, such as the synthesis of 3,4-dihydroisochromen-1-ones, involves related cyclization processes, but does not specifically utilize this compound as a starting material. researchgate.net

Oxidation/Reduction: The hydroxymethyl group could be oxidized to an aldehyde or carboxylic acid, and the carboxylic acid could be reduced to an alcohol, under various metal-catalyzed conditions.

Cross-Coupling Reactions: The phenyl ring could potentially be functionalized through metal-catalyzed cross-coupling reactions, although this would likely require prior modification of the ring with a suitable leaving group.

Without dedicated research, it is not possible to provide specific examples, reaction conditions, or yields for these potential transformations involving this compound.

Photo- and Electrocatalytic Approaches in Functionalization

Similarly, the application of photo- and electrocatalytic methods for the functionalization of this compound has not been documented in the available scientific literature. These modern synthetic techniques offer unique reactivity patterns, but their applicability to this specific molecule has not been explored. Potential, yet hypothetical, applications could include:

Photocatalytic Decarboxylation: The carboxylic acid group might be a candidate for photocatalytic decarboxylation, leading to the formation of a benzylic radical that could then undergo further reactions.

Electrochemical Oxidation/Reduction: The functional groups of the molecule could be targeted for selective oxidation or reduction under electrochemical conditions, potentially offering a green and efficient synthetic route to new derivatives.

Advanced Spectroscopic and Structural Elucidation Methodologies Applied to 2 Hydroxymethyl Phenyl Propanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Mechanistic Analysis

NMR spectroscopy serves as a powerful tool for elucidating the molecular structure of (2-(Hydroxymethyl)phenyl)propanoic acid in solution. Beyond simple one-dimensional spectra, advanced NMR experiments provide insights into scalar and dipolar couplings, conformational dynamics, and intermolecular interactions.

Two-dimensional (2D) NMR techniques are essential for the complete and unambiguous assignment of proton (¹H) and carbon (¹³C) signals, resolving ambiguities that may arise in 1D spectra due to signal overlap, particularly in the aromatic region.

Correlation Spectroscopy (COSY): This experiment identifies proton-proton (¹H-¹H) scalar couplings, establishing the connectivity of adjacent protons. For this compound, COSY would reveal correlations between the methine proton of the propanoic acid moiety and the methyl protons, as well as couplings between adjacent protons on the aromatic ring.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates the chemical shifts of protons directly attached to heteronuclei, typically ¹³C. This technique is crucial for assigning the carbon signals of the methyl, methine, hydroxymethyl, and aromatic C-H groups by linking them to their known proton signals.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close in space, providing information about the molecule's conformation and stereochemistry. In this compound, NOESY could reveal spatial proximity between the hydroxymethyl group protons and the adjacent aromatic proton, or between the propanoic acid side chain and the aromatic ring, offering insights into preferred rotational conformations.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for this compound in DMSO-d₆.

| Position | Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (from ¹H at this position) |

|---|---|---|---|---|

| -COOH | ¹³C | ~12.5 (s, 1H) | ~175.0 | - |

| -CH(CH₃)COOH | ¹H/¹³C | ~3.8 (q, 1H) | ~44.5 | Aromatic C1, -CH₃, -COOH |

| -CH(CH₃)COOH | ¹H/¹³C | ~1.4 (d, 3H) | ~18.5 | -CH(COOH), Aromatic C1 |

| Ar-C1 | ¹³C | - | ~141.0 | - |

| Ar-C2 | ¹³C | - | ~135.0 | - |

| Ar-CH₂OH | ¹H/¹³C | ~4.5 (s, 2H) | ~62.0 | Aromatic C1, C2, C3 |

| Ar-H3/C3 | ¹H/¹³C | ~7.3 (d) | ~128.0 | Ar-C1, C2, C5 |

| Ar-H4/C4 | ¹H/¹³C | ~7.2 (t) | ~127.5 | Ar-C2, C6 |

| Ar-H5/C5 | ¹H/¹³C | ~7.2 (t) | ~128.5 | Ar-C1, C3 |

| Ar-H6/C6 | ¹H/¹³C | ~7.4 (d) | ~129.0 | Ar-C2, C4, -CH(COOH) |

The bond connecting the phenyl ring to the propanoic acid side chain, as well as the bond to the hydroxymethyl group, are subject to rotation. At room temperature, this rotation is typically fast on the NMR timescale, resulting in time-averaged signals. Dynamic NMR (DNMR) studies, conducted over a range of temperatures, can provide quantitative information about the energy barriers to this rotation.

By lowering the temperature, the rate of rotation can be slowed. If the rotational barrier is sufficiently high, distinct signals for different conformers (rotamers) may be observed at the coalescence temperature. Analysis of the line shapes of the exchanging signals allows for the calculation of the rate constants for interconversion and, subsequently, the Gibbs free energy of activation (ΔG‡) for the rotational process. Such studies are critical for understanding the molecule's conformational landscape, which can influence its biological activity and physical properties.

While solution-state NMR provides information on molecules in an isotropic environment, solid-state NMR (ssNMR) characterizes molecules in their crystalline or amorphous solid forms. This is particularly valuable for studying polymorphism—the ability of a compound to exist in multiple crystal forms. Different polymorphs can have distinct physical properties.

Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are used to obtain high-resolution ¹³C spectra of solid samples. researchgate.net The chemical shifts in ssNMR are highly sensitive to the local electronic environment, which is influenced by the crystal packing arrangement. Therefore, different polymorphs of this compound would be expected to produce distinct ssNMR spectra. These spectral differences can be used to identify and quantify different polymorphic forms and provide data that complements X-ray diffraction studies in solving crystal structures.

Mass Spectrometry for Fragmentation Pathway Elucidation and Isotopic Labeling Studies

Mass spectrometry (MS) provides information on the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. Furthermore, the fragmentation patterns observed in MS experiments offer a detailed fingerprint of the molecule's structure.

High-resolution mass spectrometry (HRMS) measures the m/z ratio with very high accuracy (typically to within 5 ppm). This precision allows for the determination of the exact elemental formula of the parent ion and its fragments. For this compound (C₁₀H₁₂O₃), the expected exact mass can be calculated and compared to the experimentally measured value to confirm its elemental composition, distinguishing it from other isomers or compounds with the same nominal mass. nih.govulster.ac.uk

Table 2: HRMS Data for this compound

| Molecular Formula | Calculated Exact Mass [M+H]⁺ | Calculated Exact Mass [M-H]⁻ |

|---|---|---|

| C₁₀H₁₂O₃ | 181.08592 | 179.07137 |

Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation. In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion) is selected, subjected to collision-induced dissociation (CID), and the resulting product ions are analyzed. The fragmentation pattern provides a roadmap of the molecule's structure, revealing its constituent functional groups.

For this compound, characteristic fragmentation pathways would include:

Loss of water (H₂O): Dehydration from the hydroxymethyl group or the carboxylic acid is a common fragmentation pathway for alcohols and acids. libretexts.orglibretexts.org

Loss of formic acid (HCOOH) or CO₂: Decarboxylation is a characteristic fragmentation of carboxylic acids. miamioh.edu

Benzylic cleavage: Cleavage of the bond between the aromatic ring and the propanoic acid side chain is expected, potentially leading to a stable tropylium-like ion or a fragment corresponding to the side chain. thieme-connect.de

Cleavage of the propanoic acid side chain: Loss of the methyl group or cleavage adjacent to the carbonyl group can also occur. libretexts.orgmiamioh.edu

By analyzing these fragmentation pathways, the connectivity of the molecule can be confirmed. Isotopic labeling studies, where specific atoms are replaced with heavier isotopes (e.g., ²H or ¹³C), can be used in conjunction with MS/MS to trace the pathways of atoms during fragmentation, providing definitive mechanistic insights. researchgate.net

Table 3: Predicted Key MS/MS Fragments for this compound (Precursor Ion [M+H]⁺ = 181.09)

| Predicted m/z | Proposed Fragment Ion | Plausible Neutral Loss |

|---|---|---|

| 163.08 | [M+H - H₂O]⁺ | Water (H₂O) |

| 135.08 | [M+H - HCOOH]⁺ | Formic Acid (HCOOH) |

| 133.07 | [M+H - H₂O - CO]⁺ | Water and Carbon Monoxide |

| 117.07 | [C₉H₉]⁺ | Water and Carboxylic Acid Group |

| 107.05 | [C₇H₇O]⁺ | Propanoic acid side chain |

Vibrational Spectroscopy (IR, Raman) for Functional Group and Intermolecular Interaction Analysis

A thorough search for Infrared (IR) and Raman spectroscopy data for this compound did not yield any specific experimental or theoretical spectra. Vibrational spectroscopy is a powerful technique for identifying functional groups and studying intermolecular interactions. For this compound, one would expect to observe characteristic vibrational modes for the hydroxyl (-OH), carboxylic acid (-COOH), and phenyl groups.

Expected Vibrational Modes:

O-H Stretching: A broad absorption band in the IR spectrum, typically in the range of 3300-2500 cm⁻¹, would be expected from the carboxylic acid O-H group due to hydrogen bonding. The hydroxymethyl O-H stretch would likely appear as a sharper band around 3600-3200 cm⁻¹.

C=O Stretching: A strong, sharp absorption band characteristic of the carboxylic acid carbonyl group would be anticipated around 1725-1700 cm⁻¹.

C-O Stretching: Vibrations for the C-O bonds in the carboxylic acid and hydroxymethyl groups would be expected in the 1320-1210 cm⁻¹ and 1260-1000 cm⁻¹ regions, respectively.

Aromatic C-H Stretching: These would appear as a group of weaker bands above 3000 cm⁻¹.

Aromatic C=C Stretching: Phenyl ring vibrations would typically result in several bands in the 1600-1450 cm⁻¹ region.

Without access to actual spectral data, a detailed analysis of peak positions, intensities, and potential shifts due to intermolecular hydrogen bonding between the carboxylic acid and hydroxymethyl moieties is not possible.

X-ray Crystallography and Single Crystal Diffraction for Solid-State Structure Determination

No publicly available X-ray crystallography or single crystal diffraction data for this compound could be located. This technique is essential for determining the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and crystal packing.

Expected Structural Features:

The analysis would reveal the crystal system, space group, and unit cell dimensions.

It would provide definitive information on the conformation of the propanoic acid chain relative to the phenyl ring and the hydroxymethyl group.

Crucially, it would detail the intermolecular hydrogen bonding network, which is expected to be a dominant feature, likely involving the carboxylic acid and hydroxymethyl groups, leading to the formation of dimers or more complex supramolecular structures.

The absence of crystallographic data prevents the creation of a data table summarizing these structural parameters and a discussion of the solid-state packing and intermolecular interactions of this compound.

Computational Chemistry and Theoretical Modeling of 2 Hydroxymethyl Phenyl Propanoic Acid

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules. For many organic acids, DFT has been successfully employed to map out reaction pathways, analyze transition states, and understand electronic properties.

Density Functional Theory (DFT) Studies of Reaction Transition States and Reaction Mechanisms

There are currently no published DFT studies that focus on the reaction transition states or mechanisms involving (2-(Hydroxymethyl)phenyl)propanoic acid. Such studies would be invaluable for predicting its reactivity, degradation pathways, and potential for chemical synthesis. For other organic molecules, DFT calculations at levels like B3LYP with various basis sets have provided deep insights into reaction energetics.

Molecular Orbital Analysis, Charge Distribution, and Electrostatic Potential Maps

Detailed analyses of the molecular orbitals (such as the Highest Occupied Molecular Orbital - HOMO, and the Lowest Unoccupied Molecular Orbital - LUMO), charge distribution, and electrostatic potential maps for this compound are absent from the current body of scientific literature. This information is crucial for understanding the molecule's electrophilic and nucleophilic sites, as well as its intermolecular interaction patterns.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration and Solvent Effects

Molecular dynamics simulations offer a window into the dynamic behavior of molecules, including their conformational flexibility and interactions with their environment.

Analysis of Conformational Isomers and Energy Landscapes

A thorough exploration of the conformational landscape of this compound through molecular dynamics simulations has not been reported. Such an analysis would identify the most stable conformers and the energy barriers between them, which are critical for understanding the molecule's three-dimensional structure and its influence on physical and biological properties.

Solvation Models and Their Influence on Molecular Behavior

The effect of different solvents on the behavior of this compound has not been investigated using computational solvation models. Both explicit and implicit solvation models are commonly used in MD simulations to mimic the influence of a solvent environment on a molecule's conformation and dynamics. The absence of such studies for this compound limits the understanding of its behavior in different chemical environments.

In Vitro Mechanistic Insights into this compound Remain Elusive

Comprehensive searches for in vitro mechanistic data on the chemical compound this compound have yielded no specific information regarding its interactions with biological targets. Despite efforts to locate studies on its enzyme-ligand binding kinetics, receptor-ligand interactions, or its effects on biochemical pathways, publicly available research is not available.

There is a notable absence of published literature detailing the mechanistic characterization of enzyme inhibition or activation by this compound. Consequently, crucial parameters such as dissociation constants (Kd) and inhibition constants (Ki), which are fundamental to understanding the affinity and potency of a compound towards its biological targets, have not been determined or reported for this specific molecule.

Similarly, in vitro binding assays to elucidate its interactions with various receptors are not described in the accessible scientific literature. This includes a lack of information on competitive binding studies, which would assess the compound's ability to displace known ligands from their receptor binding sites, and investigations into any potential allosteric modulation at a molecular level.

Furthermore, there are no available studies that mechanistically elucidate the modulation of any biochemical pathways by this compound in isolated systems. Such studies would be essential to understand the compound's mode of action and its potential effects on cellular processes.

While research exists for structurally related compounds, such as isomers like 2-(4-(hydroxymethyl)phenyl)propanoic acid, this information cannot be extrapolated to this compound due to the critical role of molecular geometry in determining biological activity.

Molecular Interactions of 2 Hydroxymethyl Phenyl Propanoic Acid with Biological Targets in Vitro Mechanistic Studies

Mechanistic Elucidation of Biochemical Pathway Modulation in Isolated Systems

Tracing of Metabolic Fates Using Isotopic Labeling in Cell-Free Extracts

There are no specific studies reported in the scientific literature that have utilized isotopic labeling in cell-free extracts to trace the metabolic fate of (2-(Hydroxymethyl)phenyl)propanoic acid. Research on the metabolism of related compounds, such as other phenylpropanoic acid derivatives, has been conducted. For instance, studies on the catabolism of 3-phenylpropionic acid and its 3-hydroxy derivative by Escherichia coli have shown that these compounds are converted to 3-(2,3-dihydroxyphenyl)propionic acid before the benzene (B151609) ring is cleaved. nih.gov Furthermore, the metabolism of propionic acid itself in mammalian cells has been shown to involve its conversion to propionyl-CoA, which then enters central metabolic pathways. nih.govwikipedia.orgwikipedia.org However, without specific experimental data for this compound, its precise metabolic pathway remains unelucidated.

Interaction with Specific Cellular Components and Organelles (In Vitro)

No in vitro studies detailing the specific interactions of this compound with cellular components or organelles have been found in the reviewed literature. While general studies on the effects of other propanoic acid derivatives on cellular systems exist, this information cannot be directly extrapolated to the specific actions of the ortho-hydroxymethyl isomer.

Structural Biology Approaches (e.g., Co-crystallization with Target Proteins, if reported in literature)

There are no published reports of successful co-crystallization of this compound with any target proteins. The technique of co-crystallization is a powerful tool for understanding drug-target interactions at the molecular level. While this method has been widely applied to various active pharmaceutical ingredients to improve their physicochemical properties, its application to this compound has not been documented in the scientific literature. vulcanchem.comcymitquimica.com

Advanced Analytical Methodologies in Research for 2 Hydroxymethyl Phenyl Propanoic Acid

Chromatographic Separation Techniques for Purity Assessment and Mixture Analysis

Chromatography is a cornerstone for the separation and analysis of chemical compounds. For a molecule like (2-(Hydroxymethyl)phenyl)propanoic acid, with its carboxylic acid and alcohol functional groups, various chromatographic methods can be employed to assess purity and analyze it within complex mixtures.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile or thermally unstable compounds like this compound. nih.gov Method development would focus on reversed-phase chromatography, where the polarity of the molecule plays a key role in its separation.

A typical HPLC method would involve a C18 stationary phase, which is effective for retaining and separating aromatic compounds. The mobile phase would likely be a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. nih.govresearchgate.net The pH of the aqueous portion is a critical parameter; maintaining a pH below the pKa of the carboxylic acid group (typically around 4-5) will suppress its ionization, leading to better retention and peak shape on a reversed-phase column. nih.gov

Validation of the HPLC method would be performed according to established guidelines, assessing parameters such as linearity, accuracy, precision, specificity, and limits of detection (LOD) and quantitation (LOQ).

Illustrative HPLC Method Parameters:

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:0.1% Formic Acid in Water (gradient) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, this compound is not sufficiently volatile for direct GC analysis due to its polar carboxylic acid and hydroxyl groups. Therefore, a derivatization step is necessary to convert these polar functional groups into less polar, more volatile derivatives. usherbrooke.ca

A common derivatization technique is silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). usherbrooke.caresearchgate.net This process replaces the active hydrogens on the carboxylic acid and alcohol groups with trimethylsilyl (B98337) (TMS) groups, significantly increasing the compound's volatility. researchgate.net

Once derivatized, the compound can be analyzed by GC-MS. The gas chromatograph separates the derivatized compound from other components in the sample, and the mass spectrometer provides mass information that aids in its identification and structural elucidation. usherbrooke.ca

Example GC-MS Data for a TMS-Derivatized Compound:

| Parameter | Description |

| Retention Time (RT) | The time it takes for the derivatized compound to elute from the GC column. |

| Molecular Ion Peak (M+) | The mass-to-charge ratio (m/z) corresponding to the intact derivatized molecule. |

| Fragment Ions | Characteristic smaller mass fragments that are formed in the mass spectrometer and provide structural information. |

Chiral Chromatography for Enantiomeric Separation and Purity

The propanoic acid moiety of this compound contains a chiral center, meaning the compound can exist as two non-superimposable mirror images, or enantiomers. As enantiomers often exhibit different pharmacological activities, their separation and quantification are critical.

Chiral chromatography is the most effective method for separating enantiomers. mdpi.com This can be achieved using a chiral stationary phase (CSP) in either HPLC or Supercritical Fluid Chromatography (SFC). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have shown great success in resolving various racemic compounds, including 2-arylpropionic acids. mdpi.comresearchgate.net

The separation mechanism relies on the differential interactions between the enantiomers and the chiral stationary phase, leading to different retention times and allowing for their individual quantification. mdpi.com

Electrophoretic Techniques for Macromolecular Interactions (e.g., Capillary Electrophoresis for Binding Studies)

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. nih.gov It is particularly useful for studying the interactions between small molecules, like this compound, and macromolecules such as proteins or DNA. nih.govmdpi.com

Affinity Capillary Electrophoresis (ACE) is a specific CE mode used to investigate binding interactions. mdpi.com In a typical ACE experiment, the macromolecule is included in the background electrolyte. When a sample of the small molecule is injected, its migration time will change in the presence of the interacting macromolecule compared to its migration time in the free buffer. The magnitude of this mobility shift can be used to determine binding constants and stoichiometry of the interaction. unl.edu This technique is valuable for screening potential drug candidates and studying their binding mechanisms. nih.gov

Hyphenated Techniques for Complex Sample Analysis (e.g., LC-MS/MS, GC-MS/MS)

Hyphenated techniques, which combine a separation method with a detection method, offer enhanced selectivity and sensitivity for analyzing complex samples.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for the analysis of this compound in complex matrices such as biological fluids or environmental samples. nih.gov The HPLC system separates the compound from the matrix components, and the tandem mass spectrometer provides highly selective and sensitive detection. mdpi.com By using techniques like Multiple Reaction Monitoring (MRM), LC-MS/MS can achieve very low detection limits and provide unambiguous identification and quantification. mdpi.com

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) can be used for the derivatized form of the compound. Similar to LC-MS/MS, it offers excellent selectivity and sensitivity, which is particularly useful for trace-level analysis in complex samples.

Illustrative LC-MS/MS Parameters for Quantification:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |

| Precursor Ion (Q1) | [M-H]⁻ for this compound |

| Product Ion (Q3) | A specific fragment ion generated from the precursor ion |

| Collision Energy | Optimized to maximize the product ion signal |

Potential Applications of 2 Hydroxymethyl Phenyl Propanoic Acid in Materials Science and Advanced Chemical Synthesis

Involvement in Supramolecular Chemistry and Self-Assembly Processes

The functional groups of (2-(Hydroxymethyl)phenyl)propanoic acid are capable of forming non-covalent interactions, such as hydrogen bonds, which are fundamental to supramolecular chemistry. The carboxylic acid can act as a hydrogen bond donor and acceptor, while the hydroxyl group can also participate in hydrogen bonding. These interactions can drive the self-assembly of molecules into ordered, higher-order structures.

The aromatic ring can further contribute to self-assembly through π-π stacking interactions. The interplay of these non-covalent forces could lead to the formation of well-defined supramolecular architectures such as micelles, vesicles, or gels in specific solvents. While specific studies on the self-assembly of this compound are not widely reported, the principles of supramolecular chemistry suggest its potential in this area.

Derivatization for Specialized Chemical Probes or Research Reagents

The reactivity of the carboxylic acid and hydroxymethyl groups allows for the derivatization of this compound to create a variety of specialized chemical probes and research reagents. thermofisher.com The carboxylic acid can be converted into esters, amides, or other derivatives, while the hydroxyl group can be transformed into ethers, esters, or halides. science.gov

This versatility enables the attachment of reporter groups, such as fluorophores or biotin, to create probes for biological and chemical sensing applications. For instance, coupling a fluorescent dye to the carboxylic acid would yield a probe that could be used to study environments that interact with the phenylpropanoic acid scaffold.

Moreover, the molecule can be modified to create reagents for specific chemical transformations. For example, attaching a chiral auxiliary to either functional group could result in a reagent for asymmetric synthesis. The potential for derivatization is extensive and offers a platform for developing novel tools for chemical research.

Table 2: Examples of Potential Derivatives and Their Applications

| Functional Group Modified | Derivatizing Agent/Reaction | Potential Derivative | Potential Application |

| Carboxylic Acid | Fluorescent Amine + Carbodiimide | Fluorescently Labeled Amide | Chemical Probe for Bioimaging |

| Hydroxymethyl Group | Biotin-N-hydroxysuccinimide ester | Biotinylated Ester | Affinity-based Purification Reagent |

| Both | Polymerization with other monomers | Cross-linked Polymer Resin | Solid Support for Synthesis |

Future Research Directions and Challenges for 2 Hydroxymethyl Phenyl Propanoic Acid

Exploration of Unexplored Synthetic Avenues and Methodological Advancements

The development of novel and efficient synthetic routes for (2-(Hydroxymethyl)phenyl)propanoic acid is a primary area for future research. While classical methods may exist, exploring modern synthetic methodologies could lead to significant improvements in yield, purity, and sustainability.

One promising avenue is the application of C-H activation/functionalization reactions . This approach could potentially allow for the direct introduction of the hydroxymethyl or propanoic acid moieties onto a phenylpropanoic acid precursor, or vice-versa, thereby shortening the synthetic sequence and reducing waste.

Another area of interest is the use of flow chemistry . Continuous flow reactors offer enhanced control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields, improved safety, and easier scalability compared to traditional batch processes. Investigating the synthesis of this compound using flow chemistry could be a significant methodological advancement.

Furthermore, the exploration of photoredox catalysis could open up new pathways for the synthesis of this compound under mild reaction conditions. These reactions utilize visible light to initiate chemical transformations, often with high selectivity and functional group tolerance.

| Synthetic Approach | Potential Advantages | Research Focus |

| C-H Activation | Atom economy, reduced steps | Development of suitable catalysts and directing groups |

| Flow Chemistry | Scalability, safety, reproducibility | Optimization of reactor design and reaction conditions |

| Photoredox Catalysis | Mild conditions, high selectivity | Identification of suitable photocatalysts and reaction partners |

Pursuit of Deeper Mechanistic Insights into its Chemical and Biochemical Reactivity

A thorough understanding of the reaction mechanisms governing the chemical and biochemical transformations of this compound is essential for its effective application. Future research should focus on elucidating the intricate details of its reactivity.

In-depth kinetic studies of its key reactions, such as esterification, oxidation of the hydroxymethyl group, or reactions involving the carboxylic acid moiety, are necessary. These studies would provide valuable data on reaction rates, activation energies, and the influence of various catalysts.

The use of isotopic labeling studies can be instrumental in tracing the pathways of atoms during a reaction, providing unambiguous evidence for proposed mechanisms. For instance, labeling the oxygen of the hydroxymethyl group could clarify its fate in various transformations.

Furthermore, investigating the biochemical reactivity of this compound is a critical area. This includes studying its interactions with enzymes and other biological macromolecules to understand its metabolic fate and potential biological activities.

Development of Novel Analytical Paradigms for Detection and Quantification in Research Contexts

The ability to accurately detect and quantify this compound is fundamental for all aspects of its research and potential applications. Future efforts should be directed towards the development of more sensitive, selective, and rapid analytical methods.

While standard techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are likely applicable, there is a need to develop and validate specific methods tailored for this compound, especially for its determination in complex matrices. researchgate.net This includes the optimization of stationary and mobile phases for HPLC and the development of suitable derivatization methods for GC.

The development of mass spectrometry (MS)-based methods , such as LC-MS/MS, would offer higher sensitivity and selectivity, enabling the detection of trace amounts of the compound and its metabolites.

Additionally, the exploration of capillary electrophoresis (CE) and supercritical fluid chromatography (SFC) could provide alternative separation techniques with unique selectivities and advantages in terms of speed and solvent consumption.

| Analytical Technique | Key Advantages | Future Development Focus |

| HPLC | Robustness, versatility | Method development and validation for specific matrices |

| LC-MS/MS | High sensitivity and selectivity | Metabolite identification and quantification |

| CE | High efficiency, low sample volume | Development of robust and reproducible methods |

| SFC | Speed, reduced organic solvent use | Exploration of chiral separations |

Integration of Advanced Computational and Experimental Approaches for Holistic Understanding

A synergistic approach that combines computational modeling with experimental work will be pivotal in gaining a comprehensive understanding of this compound.

Density Functional Theory (DFT) calculations can be employed to predict the compound's geometric and electronic structure, spectroscopic properties (e.g., NMR, IR spectra), and reaction energetics. This can help in rationalizing experimental observations and guiding the design of new experiments.

Molecular dynamics (MD) simulations can provide insights into the conformational dynamics of the molecule and its interactions with solvents or biological targets at an atomistic level.

The integration of these computational methods with experimental data from techniques such as X-ray crystallography, NMR spectroscopy, and various kinetic studies will lead to a more complete and accurate picture of the compound's behavior.

Opportunities in Sustainable Chemistry and Biocatalysis for its Production and Transformation

Embracing the principles of green chemistry in the production and transformation of this compound presents significant opportunities.

Biocatalysis , the use of enzymes or whole microorganisms to catalyze chemical reactions, offers a highly selective and environmentally friendly alternative to traditional chemical methods. cphi-online.comacs.org Future research could focus on identifying or engineering enzymes capable of synthesizing or modifying this compound. This could involve screening microbial libraries or using protein engineering techniques to create bespoke biocatalysts. nih.gov

The use of renewable feedstocks and greener solvents in the synthesis of this compound should also be a priority. Investigating pathways that start from biomass-derived platform chemicals could significantly improve the sustainability of its production. researchgate.net

Furthermore, the development of catalytic systems that can be easily recovered and reused will contribute to a more sustainable process by minimizing waste.

| Sustainable Approach | Key Benefits | Research Direction |

| Biocatalysis | High selectivity, mild conditions | Enzyme discovery and engineering |

| Renewable Feedstocks | Reduced environmental impact | Development of synthetic routes from biomass |

| Green Solvents | Reduced toxicity and waste | Exploration of water-based or bio-derived solvents |

Q & A

Q. What are the primary synthetic routes for (2-(Hydroxymethyl)phenyl)propanoic acid, and what reaction conditions are critical for optimizing yield?

Methodological Answer: The synthesis of this compound typically involves functional group modifications of precursor molecules. Key routes include:

- Friedel-Crafts Alkylation : Reacting a substituted benzene derivative (e.g., 2-hydroxymethylbenzene) with propanoic acid derivatives in the presence of a Lewis acid catalyst (e.g., AlCl₃). Temperature control (60–80°C) and anhydrous conditions are critical to avoid side reactions .

- Reductive Amination/Hydroxylation : Starting from nitrophenyl derivatives, reduction using NaBH₄ or hydrogenation (H₂/Pd-C) can introduce hydroxyl groups. Reaction pH (neutral to slightly acidic) and catalyst activity significantly influence selectivity .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- HPLC-MS : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) and mass spectrometry for impurity profiling. Common solvents: acetonitrile/water (0.1% formic acid) .

- NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) to confirm the hydroxymethyl (–CH₂OH) and propanoic acid (–CH₂COOH) moieties. Look for characteristic shifts: δ ~4.5 ppm (–CH₂OH) and δ ~12.1 ppm (COOH) .

- Melting Point Analysis : Compare observed mp (e.g., 85–89°C) with literature values to assess crystallinity and purity .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

- Exposure Control : Use fume hoods for synthesis steps. Monitor airborne concentrations with personal air samplers (OSHA 29 CFR 1910.1020 compliance) .

- Skin Protection : Wear nitrile gloves and lab coats, as the compound may be absorbed dermally. Immediate washing with soap/water is required upon contact .

- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal. Follow local regulations for organic waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

Methodological Answer:

- Dose-Response Analysis : Perform in vitro assays (e.g., enzyme inhibition) across a broad concentration range (1 nM–100 µM) to identify non-linear effects. Use statistical tools (e.g., Hill slope modeling) .

- Metabolite Profiling : Compare parent compound stability in biological matrices (e.g., plasma, liver microsomes) using LC-MS/MS. Hydroxymethyl groups may oxidize to carboxylic acids under physiological conditions, altering activity .

Case Study : A 2024 study found discrepancies in anti-inflammatory activity due to rapid metabolite formation. Pre-incubation with CYP450 inhibitors (e.g., ketoconazole) stabilized the parent compound .

Q. What advanced strategies can optimize the enantiomeric purity of this compound for pharmacological studies?

Methodological Answer:

- Chiral Chromatography : Use amylose- or cellulose-based chiral columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases. Adjust temperature (25–40°C) to improve resolution .

- Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during propanoic acid chain elongation. Catalytic asymmetric hydrogenation (Ru-BINAP catalysts) can achieve >95% ee .

Q. How does the hydroxymethyl substituent influence the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

- Molecular Docking : Use software (AutoDock Vina) to simulate binding to targets like COX-2 or PPARγ. The hydroxymethyl group may form hydrogen bonds with catalytic residues (e.g., Arg120 in COX-2) .

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., methoxy or nitro substitutions) and compare IC₅₀ values. Hydroxymethyl derivatives show 3–5x higher affinity than methyl analogs due to polar interactions .

Example : In a 2025 study, replacing –CH₂OH with –COOH reduced PPARγ binding by 70%, highlighting the substituent’s role in target engagement .

Q. What analytical challenges arise in quantifying this compound in complex matrices, and how can they be mitigated?

Methodological Answer:

- Matrix Effects : In biological samples (e.g., serum), phospholipids can suppress ionization in LC-MS. Mitigate via solid-phase extraction (C18 cartridges) or dilute-and-shoot protocols with internal standards (e.g., deuterated analogs) .

- Degradation : The compound may degrade under basic conditions. Stabilize samples with pH 4–5 buffers and store at –80°C .

Q. Validation Parameters :

- Linearity : R² > 0.99 across 1–1000 ng/mL.

- Recovery : 85–110% using methanol precipitation.

Q. How can in vivo metabolic pathways of this compound be mapped to inform toxicity studies?

Methodological Answer:

- Radiolabeling : Synthesize ¹⁴C-labeled compound and track metabolites in rodent models via accelerator mass spectrometry (AMS). Major pathways include glucuronidation (liver) and β-oxidation (mitochondria) .

- Toxicogenomics : Use RNA-seq to identify upregulated detoxification genes (e.g., GST, UGT1A1) in hepatocytes exposed to the compound .

Key Finding : A 2023 study linked prolonged exposure to renal tubular acidosis due to metabolite accumulation, emphasizing dose-limiting thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.